Comparative Cytotoxicity Against Human Colon Cancer Cells: Evidence of Potency Advantage Over Non-Chlorinated Analogs
In a panel of HT-29 colon adenocarcinoma cells, the target compound demonstrated superior cytotoxic activity compared to its 4-fluorophenyl and unsubstituted phenyl analogs. While the 4-chlorophenyl derivative inhibited cell viability with an IC50 of 8.2 µM, the 4-fluorophenyl analog showed an IC50 of 15.6 µM, and the unsubstituted phenyl analog was inactive up to 50 µM [1]. This indicates a critical dependence on the chlorine substituent for potency.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.2 µM |
| Comparator Or Baseline | 4-fluorophenyl analog: IC50 = 15.6 µM; unsubstituted phenyl analog: >50 µM |
| Quantified Difference | 1.9-fold more potent than 4-fluorophenyl analog; >6-fold more potent than unsubstituted analog |
| Conditions | HT-29 human colon adenocarcinoma cell line, MTT assay, 48 h exposure |
Why This Matters
The quantifiable potency benefit driven by the 4-chlorophenyl group provides a clear rationale for selecting this compound over close-in analogs in colon cancer research programs.
- [1] Assadieskandar, A., et al. Bioorg. Med. Chem. 2013, 21, 2703-2709. View Source
